molecular formula C19H15NO7S B286152 3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

Cat. No. B286152
M. Wt: 401.4 g/mol
InChI Key: QMURHDGBFJQIKN-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid involves the inhibition of various enzymes and pathways involved in cancer cell growth, diabetes, and inflammation. The compound has been shown to inhibit the activity of certain kinases and transcription factors that play a role in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, improve glucose tolerance in diabetic mice, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid in lab experiments is its potential for use as a catalyst in organic synthesis reactions. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the full range of its biochemical and physiological effects and its mechanism of action.
In conclusion, 3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is a compound with significant potential for use in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis method of 3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with 2,4-thiazolidinedione and 2-methoxy-2-oxoethyl bromide in the presence of potassium carbonate. The resulting compound is then treated with furfural and sodium methoxide to obtain the final product.

Scientific Research Applications

3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and inflammation. The compound has also been studied for its potential use as a catalyst in organic synthesis reactions.

properties

Molecular Formula

C19H15NO7S

Molecular Weight

401.4 g/mol

IUPAC Name

3-[5-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C19H15NO7S/c1-10-12(4-3-5-13(10)18(23)24)14-7-6-11(27-14)8-15-17(22)20(19(25)28-15)9-16(21)26-2/h3-8H,9H2,1-2H3,(H,23,24)/b15-8+

InChI Key

QMURHDGBFJQIKN-OVCLIPMQSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC

SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)OC

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)OC

Origin of Product

United States

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